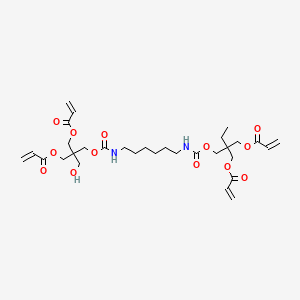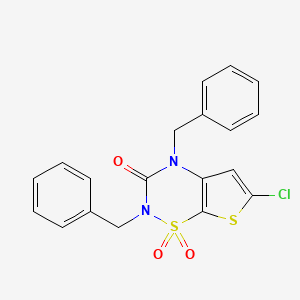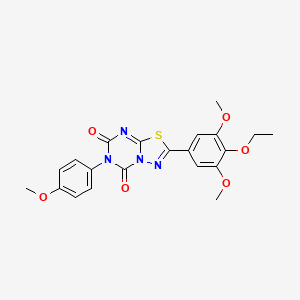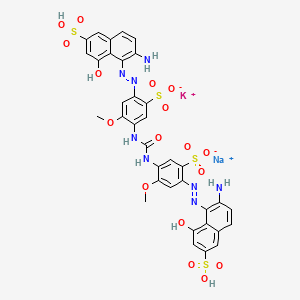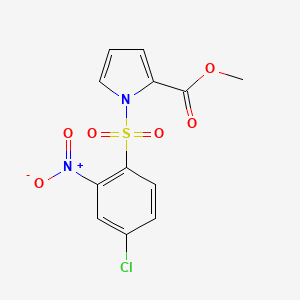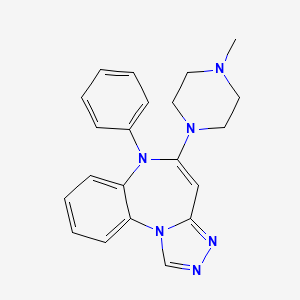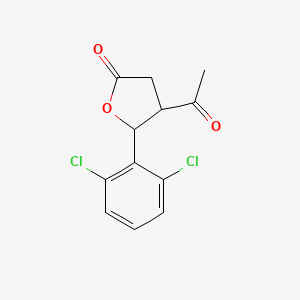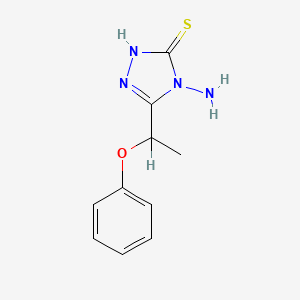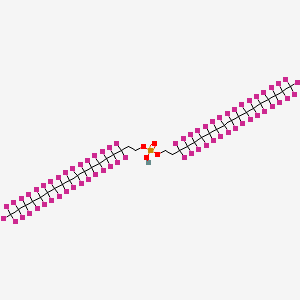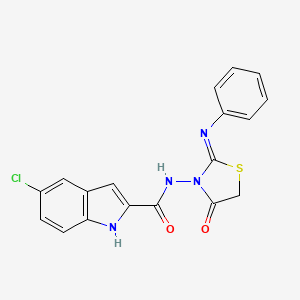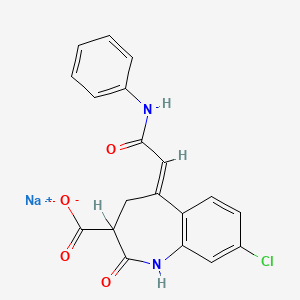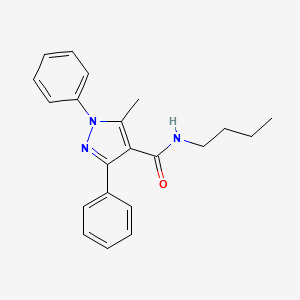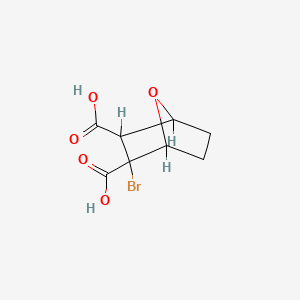
(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves the bromination of a precursor compound, such as 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Sodium hydroxide, ammonia, or primary amines.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid derivatives, while oxidation can yield oxo derivatives .
Applications De Recherche Scientifique
(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a reactive site for substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. The compound’s interactions with molecular targets and pathways depend on the specific context of its use in chemical or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Norbornene-2,3-dicarboxylic anhydride: A related compound with similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Another similar compound with a different substitution pattern.
Uniqueness
(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is unique due to its specific bromination and oxabicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds.
Propriétés
Numéro CAS |
109282-28-2 |
|---|---|
Formule moléculaire |
C8H9BrO5 |
Poids moléculaire |
265.06 g/mol |
Nom IUPAC |
2-bromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H9BrO5/c9-8(7(12)13)4-2-1-3(14-4)5(8)6(10)11/h3-5H,1-2H2,(H,10,11)(H,12,13) |
Clé InChI |
HVZAZOJVFINJLF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C(C1O2)C(=O)O)(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


